molecular formula C19H18F2N2O3 B2763347 3-(3,4-difluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-81-5

3-(3,4-difluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2763347
CAS RN: 899742-81-5
M. Wt: 360.361
InChI Key: SZLUZYGPVUSVCN-UHFFFAOYSA-N
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Description

3-(3,4-difluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H18F2N2O3 and its molecular weight is 360.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Studies have focused on the synthesis of novel compounds with heterocyclic cores, emphasizing their potential biological activities. For example, the synthesis of bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting a framework for developing new antimicrobial agents (Reddy et al., 2013). Similarly, the exploration of 1,3,4-oxadiazole derivatives has revealed their significant antimicrobial and anti-inflammatory properties, highlighting the therapeutic potential of such structures (Nagalakshmi, 2008).

Antimicrobial and Antifungal Activities

The design and synthesis of new compounds incorporating oxadiazole rings have been extensively studied for their antimicrobial properties. For instance, a series of 1,3,4-oxadiazole derivatives showed promising chemotherapeutic properties against various bacterial and fungal strains, indicating the versatility of this heterocyclic moiety in drug development (Kaya et al., 2017). Another study on coumarins featuring 1,2,4-oxadiazole demonstrated their high yields and significant antibacterial and antifungal activities (Krishna et al., 2015).

Antitumor Activity

The potential of oxadiazole derivatives in cancer therapy has been explored, with some compounds exhibiting significant antiproliferative activities against various cancer cell lines. This suggests that modifications in the oxadiazole core could lead to the development of potent antitumor agents (Lee et al., 2010).

properties

IUPAC Name

10-(3,4-difluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-3-25-16-6-4-5-12-15-10-19(2,26-17(12)16)23(18(24)22-15)11-7-8-13(20)14(21)9-11/h4-9,15H,3,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLUZYGPVUSVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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